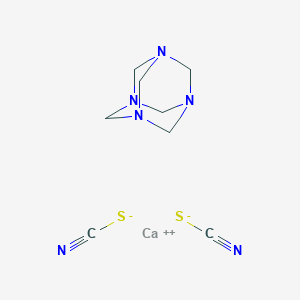
Calcium hexamine thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hexamine thiocyanate is a pharmaceutical compound that has been used in nasal preparations and for the treatment of urinary tract infections. It contains hexamine (hexamethylenetetramine) and thiocyanate, combined with calcium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calcium hexamine thiocyanate involves the reaction of hexamine with thiocyanic acid in the presence of calcium ions. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Calcium hexamine thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form different sulfur-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The thiocyanate group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiocyanate group can produce sulfates or sulfonates, while substitution reactions can yield various thiocyanate derivatives.
Scientific Research Applications
Calcium hexamine thiocyanate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential antimicrobial properties and effects on biological systems.
Medicine: Investigated for its use in treating urinary tract infections and as a nasal decongestant.
Mechanism of Action
The mechanism of action of calcium hexamine thiocyanate involves the release of hexamine and thiocyanate ions in the body. Hexamine is hydrolyzed to formaldehyde in acidic environments, which exerts antibacterial effects. Thiocyanate ions may also contribute to the compound’s antimicrobial properties by interfering with bacterial metabolism and growth .
Comparison with Similar Compounds
Hexamine (Hexamethylenetetramine): Used as a urinary antiseptic and in the synthesis of other compounds.
Thiocyanate Salts: Various salts of thiocyanate are used in different industrial and pharmaceutical applications.
Uniqueness: Calcium hexamine thiocyanate is unique due to its combination of hexamine and thiocyanate with calcium ions, which enhances its stability and effectiveness in pharmaceutical applications. This combination allows it to be used in specific medical treatments, such as nasal preparations and urinary tract infection therapies, where other similar compounds may not be as effective .
Properties
CAS No. |
859974-17-7 |
|---|---|
Molecular Formula |
C8H12CaN6S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
calcium;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;dithiocyanate |
InChI |
InChI=1S/C6H12N4.2CHNS.Ca/c1-7-2-9-4-8(1)5-10(3-7)6-9;2*2-1-3;/h1-6H2;2*3H;/q;;;+2/p-2 |
InChI Key |
MYCYALXPHWPBMJ-UHFFFAOYSA-L |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.C(#N)[S-].C(#N)[S-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















